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molecular formula C11H9NO6 B8382277 1-(3-Nitrophenyl)-1,2-cyclopropanedicarboxylic acid

1-(3-Nitrophenyl)-1,2-cyclopropanedicarboxylic acid

Cat. No. B8382277
M. Wt: 251.19 g/mol
InChI Key: UXKKHGYUIJUYOZ-UHFFFAOYSA-N
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Patent
US04839379

Procedure details

14.2 g of diethyl 1-(3-nitrophenyl)-1,2-cyclopropanedicarboxylate are dissolved in 150 ml of methanol and to this solution are added 100 ml of 1N sodium hydroxide solution. The mixture is stirred overnight and the solvent is then removed from the dark brown solution. The reaction mixture is extracted twice with ether after cooling to 0° C. and adding 50 ml of 2N hydrochloric acid. The ethereal phases are washed repeatedly with a small amount of water, dried over magnesium sulfate, filtered and concentrated. The crystals so obtained are recrystallised from boiling ethyl acetate by adding petroleum ether. The title compound (d) is obtained in the form of pale beige-coloured crystals with m.p. 167°-170° C. and Rf=0.2 on thin-layer silica gel plates in the system methylene chloride/methanol/glacial acetic acid (40:5:1:).
Name
diethyl 1-(3-nitrophenyl)-1,2-cyclopropanedicarboxylate
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2([C:18]([O:20]CC)=[O:19])[CH2:12][CH:11]2[C:13]([O:15]CC)=[O:14])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[OH-].[Na+]>CO>[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2([C:18]([OH:20])=[O:19])[CH2:12][CH:11]2[C:13]([OH:15])=[O:14])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
diethyl 1-(3-nitrophenyl)-1,2-cyclopropanedicarboxylate
Quantity
14.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1(C(C1)C(=O)OCC)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is then removed from the dark brown solution
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted twice with ether
ADDITION
Type
ADDITION
Details
adding 50 ml of 2N hydrochloric acid
WASH
Type
WASH
Details
The ethereal phases are washed repeatedly with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crystals so obtained
CUSTOM
Type
CUSTOM
Details
are recrystallised
ADDITION
Type
ADDITION
Details
by adding petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1(C(C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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